molecular formula C15H16ClFN2OS B4995748 3-chloro-4-fluoro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B4995748
M. Wt: 326.8 g/mol
InChI Key: NUENLIGVEWOIFX-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials might include benzothiophene derivatives, chlorinating and fluorinating agents, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert certain functional groups, such as nitro groups, to amines.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydride, alkyl halides, or Grignard reagents can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the benzothiophene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, benzothiophene derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Benzothiophene derivatives have shown promise in treating conditions such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for 3-chloro-4-fluoro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide: Unique due to its specific substituents and potential biological activities.

    Other Benzothiophene Derivatives: Compounds like raloxifene and bazedoxifene, which are used in medicine for their estrogen receptor modulating effects.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiophene derivatives.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2OS/c1-19-7-5-9(6-8-19)18-15(20)14-13(16)12-10(17)3-2-4-11(12)21-14/h2-4,9H,5-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUENLIGVEWOIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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